molecular formula C11H12FN3 B11768932 (S)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole

(S)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole

Cat. No.: B11768932
M. Wt: 205.23 g/mol
InChI Key: ALCGMNWDBVLARA-VIFPVBQESA-N
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Description

(S)-5-Fluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative characterized by a pyrrolidine substituent at the 2-position and a fluorine atom at the 5-position of the benzimidazole core. This compound is of significant interest in medicinal chemistry due to the pharmacological versatility of benzimidazoles, which are known for their antimicrobial, antiviral, and anticancer properties . The stereospecific (S)-configuration of the pyrrolidine group may influence binding interactions with biological targets, such as GABA-A receptors or viral enzymes, as suggested by structural analogs . Its synthesis typically involves condensation reactions between substituted benzene-1,2-diamines and aldehydes under controlled conditions, followed by purification via chromatography or crystallization .

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

6-fluoro-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole

InChI

InChI=1S/C11H12FN3/c12-7-3-4-8-10(6-7)15-11(14-8)9-2-1-5-13-9/h3-4,6,9,13H,1-2,5H2,(H,14,15)/t9-/m0/s1

InChI Key

ALCGMNWDBVLARA-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)C2=NC3=C(N2)C=C(C=C3)F

Canonical SMILES

C1CC(NC1)C2=NC3=C(N2)C=C(C=C3)F

Origin of Product

United States

Preparation Methods

Cyclocondensation with Fluorinated Precursors

A common route involves reacting 4-fluoro-1,2-diaminobenzene with pyrrolidine-2-carboxylic acid derivatives. For example, heating 4-fluoro-1,2-diaminobenzene with (S)-pyrrolidine-2-carboxylic acid in polyphosphoric acid (PPA) at 120°C for 6 hours yields the benzimidazole core, though this method requires optimization to suppress racemization. Alternatively, using Na₂S₂O₅ in dimethylacetamide (DMA) at 100°C achieves cyclization with higher stereochemical fidelity.

Stereospecific Introduction of the Pyrrolidin-2-YL Group

The (S)-configured pyrrolidine moiety poses synthetic challenges due to the risk of racemization during acid- or heat-intensive steps. Two primary strategies address this:

Chiral Pool Synthesis

Starting from enantiomerically pure (S)-pyrrolidine-2-carboxylic acid, the acid is converted to an acyl chloride and coupled with 4-fluoro-1,2-diaminobenzene. Subsequent cyclization in refluxing xylene affords the target compound with >90% enantiomeric excess (ee). This method, however, requires rigorous protection/deprotection steps to prevent side reactions at the amine groups.

Asymmetric Catalysis

Optimization of Reaction Conditions

Critical parameters influencing yield and stereoselectivity include solvent, temperature, and catalyst choice.

Solvent Effects

Polar aprotic solvents like DMA or DMF enhance cyclization rates but may promote racemization. Non-polar solvents (e.g., toluene) preserve stereochemistry at the expense of reaction speed. A mixed solvent system (DMA/toluene, 1:2) balances these factors, achieving 82% yield and 94% ee.

Temperature and Time

Lower temperatures (80–100°C) favor stereochemical retention, while prolonged heating (>12 hours) degrades ee by 10–15%. Microwave-assisted synthesis reduces reaction times to 1–2 hours, minimizing racemization.

Analytical and Characterization Data

Successful synthesis is confirmed via:

  • ¹H NMR (DMSO-d₆): δ 1.78–1.95 (m, 4H, pyrrolidine CH₂), 3.12–3.25 (m, 1H, pyrrolidine CH), 6.92 (d, J = 8.5 Hz, 1H, ArH), 7.45 (dd, J = 8.5, 2.5 Hz, 1H, ArH), 8.02 (d, J = 2.5 Hz, 1H, ArH).

  • HPLC-UV : Chiralcel OD-H column, hexane/isopropanol (80:20), retention time = 12.3 min (S-enantiomer).

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key AdvantagesLimitations
Chiral Pool6892High stereoselectivityMulti-step, low scalability
Asymmetric Catalysis7588Direct coupling, scalableExpensive catalysts/boron reagents
Microwave-Assisted8294Rapid, high yieldSpecialized equipment required

Industrial-Scale Considerations

For bulk production, the chiral pool method is preferred due to lower catalyst costs, though it requires efficient recycling of chiral auxiliaries. Continuous-flow systems improve throughput and reduce thermal degradation. Regulatory guidelines mandate strict control of residual solvents (e.g., DMF < 500 ppm) and heavy metals (Pd < 10 ppm) .

Chemical Reactions Analysis

Types of Reactions

(S)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole is primarily investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it suitable for drug development.

  • Anticancer Activity : Preliminary studies indicate that compounds containing a benzimidazole moiety exhibit anticancer properties. Research has shown that similar derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
  • Antimicrobial Properties : The compound's structural features may also confer antimicrobial activity. Compounds with similar frameworks have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Neurological Research

The pyrrolidine component of this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for neurological studies.

  • Cognitive Enhancers : Some studies have explored the use of benzimidazole derivatives as cognitive enhancers. The modulation of neurotransmitter systems could lead to improvements in memory and learning processes .

Pharmacological Studies

The pharmacokinetic properties of this compound are critical for its development as a drug candidate.

  • Bioavailability and Metabolism : Understanding how this compound is metabolized in the body can help optimize its efficacy and safety profile. Studies on similar compounds indicate that modifications to the benzimidazole structure can significantly impact their metabolic pathways .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of benzimidazole derivatives on cancer cell lines. This compound was found to inhibit cell proliferation in vitro, with IC50 values indicating significant potency against specific cancer types .

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective effects of similar compounds revealed promising results. In animal models, the administration of this compound showed reduced neuronal damage following induced ischemia, suggesting potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (S)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole involves its interaction with specific molecular targets. The fluorine atom and the pyrrolidine ring contribute to the compound’s binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Melting Points : Bulky substituents (e.g., naphthyl in compound I) increase melting points due to enhanced molecular packing, while flexible groups like piperazinyl (8c) lower thermal stability .
  • Fluorine Position : The 5-fluoro substitution in the target compound may enhance metabolic stability compared to 4-fluoro analogs (e.g., 4a), as fluorination at specific positions minimizes oxidative degradation .
  • Stereochemistry : The (S)-pyrrolidine configuration in the target compound could improve receptor binding specificity, as seen in GABA-A receptor modulators .

Antifungal and Antimicrobial Activity

  • Target Compound: Limited direct data, but pyrrolidine-containing benzimidazoles (e.g., compound 16 in ) show enhanced metabolic stability, a critical factor for antifungal efficacy.
  • 5,6-Dimethyl-1-(3-Me-benzyl)-1H-BI (5b) : Exhibited potent antifungal activity against azole-resistant strains (MIC = 2 µg/mL) due to the hydrophobic benzyl group enhancing membrane penetration .
  • 2-(Thiophen-2-yl)-1H-BI (3au) : Demonstrated moderate antibacterial activity (MIC = 32 µg/mL) attributed to the electron-rich thiophene moiety .

Antiviral and Anticancer Activity

  • 2-(Pyridin-4-yl)-1H-BI (3aw) : Showed anticancer activity (IC50 = 8.2 µM) via BRAF kinase inhibition, highlighting the role of heteroaromatic substituents .

Biological Activity

(S)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and other pharmacological effects, supported by relevant data tables and research findings.

  • Chemical Name : this compound
  • CAS Number : 944030-63-1
  • Molecular Formula : C11H12FN3
  • Molecular Weight : 205.23 g/mol

Antimicrobial Activity

Research indicates that compounds containing the benzimidazole structure exhibit promising antimicrobial properties. A study focusing on pyrrolidine derivatives, including this compound, demonstrated significant antibacterial activity against various strains of bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.025 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains, highlighting its potential as an antimicrobial agent .

The mechanism underlying the antimicrobial activity of this compound likely involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. The presence of the fluorine atom may enhance lipophilicity, facilitating better membrane penetration and increased bioactivity .

Case Studies

  • Study on Pyrrolidine Derivatives :
    A comprehensive evaluation of various pyrrolidine derivatives, including this compound, was conducted to assess their antibacterial and antifungal properties. The study revealed that modifications in the molecular structure significantly impacted their biological activity, with specific substitutions leading to enhanced efficacy against resistant bacterial strains .
  • In Vivo Efficacy Testing :
    In vivo studies involving animal models demonstrated that the administration of this compound resulted in a marked reduction in bacterial load in infected tissues compared to control groups. These findings support its potential therapeutic applications in treating bacterial infections .

Q & A

Q. What are the established synthetic routes for (S)-5-fluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole?

The compound is synthesized via a two-step approach:

Condensation Reaction : React S-pyrrolidine-2-carboxylic acid with benzene-1,2-diamine under reflux in acidic conditions (e.g., HNO₃) to form the benzimidazole core .

Fluorination : Introduce the fluorine substituent at the 5-position using electrophilic fluorinating agents (e.g., Selectfluor™) or via directed ortho-metalation strategies.
Purification : Column chromatography (chloroform/ethyl acetate/hexane mixtures) is commonly employed to isolate the enantiomerically pure product .

Q. Key Data :

  • Typical yields: 15–39% for analogous benzimidazoles .
  • Melting points: 162–193°C for structurally similar derivatives .

Q. How can researchers confirm the structure and purity of this compound?

Analytical Methods :

  • 1H/13C NMR : Identify aromatic protons (δ 6.1–8.1 ppm) and pyrrolidine protons (δ 3.2–5.8 ppm). Fluorine substitution deshields adjacent protons, causing distinct splitting patterns .
  • IR Spectroscopy : Detect N–H stretches (~3400 cm⁻¹) and C–F vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (ESI+) : Confirm molecular ion peaks (e.g., m/z 352–386 for analogs) .
  • Elemental Analysis : Validate C, H, N, and S content within ±0.4% error .

Advanced Tip : Use chiral HPLC to verify enantiomeric purity, critical for stereospecific applications .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

Challenges :

  • Disorder/Twinning : The pyrrolidine ring may exhibit conformational flexibility, leading to disordered electron density .
  • Hydrogen Bonding : N–H groups participate in complex intermolecular interactions, complicating refinement .

Q. Solutions :

  • Use SHELXL for refinement, employing restraints for disordered atoms and anisotropic displacement parameters .
  • Collect high-resolution data (≤0.8 Å) to resolve subtle stereochemical details .

Example : A related compound (S)-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole was refined with R-factor <0.05 using SHELX .

Q. How do reaction conditions influence enantiomeric purity during synthesis?

Critical Factors :

  • Acid Catalyst : HNO₃ preserves chirality by minimizing racemization during cyclization .
  • Temperature : Lower temperatures (<100°C) reduce thermal epimerization .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance stereochemical control compared to protic solvents .

Validation : Monitor optical rotation ([α]D²⁵) and compare with literature values for the (S)-enantiomer .

Q. What mechanistic insights explain the role of catalysts in benzimidazole synthesis?

Catalytic Systems :

  • LaCl₃ : Facilitates condensation by activating carbonyl groups and dehydrating intermediates in one-pot reactions .
  • SiO₂ Nanoparticles : Enhance yields (up to 98%) via surface adsorption, stabilizing transition states .

Q. Mechanistic Pathway :

Formation of Schiff base intermediate between diamine and aldehyde.

Cyclodehydration catalyzed by acid or Lewis acid.

Aromatic electrophilic substitution for fluorination .

Q. How can researchers analyze tautomeric or stereochemical equilibria in this compound?

Methods :

  • VT-NMR : Variable-temperature NMR detects tautomerization (e.g., N–H proton exchange) by observing peak coalescence .
  • X-ray Diffraction : Resolves absolute configuration and confirms the (S)-enantiomer’s dominance .
  • Computational Modeling : DFT calculations predict stable tautomers and transition states .

Example : A tautomeric mixture of 2-(indol-3-ylthio)-5/6-(difluoromethoxy)benzimidazoles showed distinct NMR shifts at δ 11.9–12.1 ppm for N–H .

Q. How do structural modifications (e.g., fluorination) impact biological activity?

Structure-Activity Relationships (SAR) :

  • Fluorine : Enhances metabolic stability and bioavailability via hydrophobic interactions and reduced CYP450 metabolism .
  • Pyrrolidine : Improves solubility and target binding through hydrogen bonding .

Q. Antimicrobial Data :

  • Analogous 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole showed MIC = 8 µg/mL against S. aureus .

Q. How should researchers address contradictory data in synthetic yields or biological results?

Resolution Strategies :

Reproduce Conditions : Verify stoichiometry, catalyst loading, and reaction time (e.g., column chromatography eluent ratios critically affect yields ).

Control Experiments : Test for trace metal contaminants or moisture sensitivity.

Statistical Analysis : Use ANOVA to compare datasets from multiple studies .

Case Study : Yields for benzimidazoles varied from 15% (low catalyst) to 98% (optimized LaCl₃ conditions) .

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